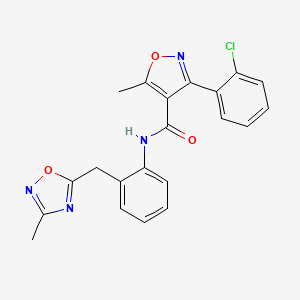

3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-12-19(20(26-28-12)15-8-4-5-9-16(15)22)21(27)24-17-10-6-3-7-14(17)11-18-23-13(2)25-29-18/h3-10H,11H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSMASJREXYUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Molecular Formula and Structure

- Molecular Formula : C22H20ClN3O2

- Molecular Weight : 405.87 g/mol

- Chemical Structure : The compound features a chlorophenyl group, a methyl group, an isoxazole ring, and an oxadiazole moiety which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the isoxazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess anticancer activity against various human tumor cell lines. In one study, a related oxadiazole derivative demonstrated an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent antitumor effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 5.0 | |

| Compound B | CaCo-2 (colon cancer) | 9.0 | |

| Compound C | OVXF 899 (ovarian cancer) | 2.76 |

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have also been studied for their antimicrobial properties. Certain derivatives have been effective against both Gram-positive and Gram-negative bacteria, including strains of Mycobacterium tuberculosis. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | MIC (µM) | Reference |

|---|---|---|---|

| Compound D | M. tuberculosis | 4–8 | |

| Compound E | E. coli | 16–32 | |

| Compound F | S. aureus | 8–16 |

The mechanisms by which these compounds exert their biological effects are multifaceted:

- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.

- Disruption of Cellular Processes : They may interfere with cellular signaling pathways critical for tumor growth.

- Antimicrobial Action : The compounds can disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in PubMed Central evaluated a series of isoxazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of a novel oxadiazole derivative against Mycobacterium bovis. The study highlighted the compound's ability to inhibit the enoyl reductase enzyme, crucial for fatty acid biosynthesis in mycobacteria, leading to cell lysis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated efficacy against various cancer cell lines, showing significant growth inhibition rates. For instance, in vitro tests revealed that derivatives of similar isoxazole compounds exhibit promising results against breast cancer and melanoma cell lines by inducing apoptosis and inhibiting proliferation .

Neurological Research

The compound's mechanism of action suggests potential applications in treating neurological disorders. Preliminary research indicates that it may modulate neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety. The interaction with specific receptors involved in neuroprotection is currently under investigation .

Antimicrobial Properties

There is emerging evidence that certain derivatives of isoxazole compounds possess antimicrobial properties. Studies have indicated that they can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Study | Evaluation of growth inhibition in cancer cell lines | Showed over 70% inhibition in breast cancer cell lines at specific concentrations. |

| Neurological Impact | Investigation of neurotransmitter modulation | Indicated potential for reducing anxiety-like behaviors in animal models. |

| Antimicrobial Efficacy | Assessment against bacterial strains | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with low MIC values. |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Current studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Early results suggest favorable bioavailability and metabolic stability, which are critical for its efficacy as a drug candidate .

Q & A

Basic: What are the established synthetic routes for this compound, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves sequential reactions starting with o-chlorobenzaldehyde and hydroxylamine hydrochloride to form an oxime intermediate. Chlorination with Cl₂ yields o-chlorobenzoxime chloride, which undergoes cyclization with ethyl acetoacetate to form the isoxazole core. Subsequent hydrolysis and coupling with 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline via carboxamide bond formation complete the synthesis . Key intermediates include the oxime chloride and the isoxazole-4-carbonyl chloride derivative.

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Methodological Answer:

Optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysis : Use coupling agents like HATU or EDCI to improve carboxamide formation efficiency.

- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.

- Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures can isolate the product .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

- NMR : H and C NMR confirm substituent positions (e.g., chlorophenyl, methyl groups).

- XRD : Single-crystal X-ray diffraction (as in related isoxazole carboxamides) provides definitive bond lengths and angles, resolving stereochemical ambiguities .

- HRMS : High-resolution mass spectrometry verifies molecular formula.

Advanced: How can computational methods reconcile contradictions in experimental spectral data?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Discrepancies between experimental and computed data may indicate conformational flexibility or solvent effects. Benchmarking against known crystallographic data (e.g., bond angles in ) refines computational models .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Engineering controls : Use fume hoods for reactions involving volatile intermediates (e.g., oxime chlorides).

- Waste disposal : Quench reactive intermediates (e.g., PCl₅ residues) with ice-cold sodium bicarbonate before disposal .

Advanced: How can the compound’s pharmacokinetic properties be improved for in vivo studies?

Methodological Answer:

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., sulfonyl, hydroxyl) to the oxadiazole ring to enhance solubility.

- Prodrug strategies : Mask the carboxamide as an ester for improved membrane permeability.

- Formulation : Use nanoemulsions or cyclodextrin complexes to increase bioavailability. Reference agrochemical optimization in for analog design .

Basic: What initial biological screening assays are appropriate for this compound?

Methodological Answer:

- In vitro enzyme inhibition : Target enzymes relevant to the oxadiazole and isoxazole pharmacophores (e.g., cyclooxygenase, kinases).

- Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7).

- Structural analogs : Compare activity with 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide () to establish SAR.

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Orthogonal assays : Validate hits using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with assays.

- Structural analogs : Test derivatives (e.g., ’s trifluoromethylpyridine analogs) to isolate pharmacophoric contributions .

Basic: What computational models predict the compound’s thermochemical properties?

Methodological Answer:

DFT with hybrid functionals (e.g., B3LYP) calculates Gibbs free energy of formation and reaction enthalpies. Solvation models (e.g., COSMO-RS) estimate solubility and partition coefficients. Validate against experimental thermochemistry data from related isoxazoles .

Advanced: How can process simulation tools enhance scalability of the synthesis?

Methodological Answer:

- ASPEN Plus : Model mass/energy balances for chlorination and cyclization steps.

- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, residence time) via response surface methodology.

- Membrane separation : Integrate nanofiltration ( ) to purify intermediates, reducing solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.